molecular formula C5H7Cl2N3O2 B12348631 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride CAS No. 1431963-74-4

5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride

Katalognummer: B12348631
CAS-Nummer: 1431963-74-4
Molekulargewicht: 212.03 g/mol
InChI-Schlüssel: LRQCLXGQBOUHPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, has gained attention for its potential use in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by chlorination and subsequent amination . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways may vary depending on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride include other amino-substituted pyrazoles and chlorinated pyrazoles. Examples include 5-Amino-1-methylpyrazole-4-carboxylic acid and 4-Chloro-1-methylpyrazole-3-carboxylic acid .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This versatility makes it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

1431963-74-4

Molekularformel

C5H7Cl2N3O2

Molekulargewicht

212.03 g/mol

IUPAC-Name

5-amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H6ClN3O2.ClH/c1-9-4(7)2(6)3(8-9)5(10)11;/h7H2,1H3,(H,10,11);1H

InChI-Schlüssel

LRQCLXGQBOUHPZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=N1)C(=O)O)Cl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.